3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Overview
Description
3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with cyclic ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as trifluoroacetic acid or bases like sodium hydroxide, and the reaction mixture is refluxed in solvents like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridinedione derivatives and related heterocyclic compounds with similar structural features. Examples include:
- 3,6-bis(4-methoxyphenyl)-2H,5H-furo[3,2-b]furan-2,5-dione
- 3,6-bis(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-2,5-dibutyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
What sets 3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione apart is its specific arrangement of aromatic rings and methoxy groups, which confer unique electronic and steric properties. These features make it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
3,6-bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO4/c1-37-25-12-8-20(9-13-25)23-16-27-32(29(35)18-23)31(22-6-4-3-5-7-22)33-28(34-27)17-24(19-30(33)36)21-10-14-26(38-2)15-11-21/h3-15,23-24,31,34H,16-19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRDYEZITUIHKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(C4=C(N3)CC(CC4=O)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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